Pyridine Regioisomerism: Pyridin-4-yl vs. Pyridin-3-yl Substitution Drives Differential Target Engagement Topology
The target compound carries a pyridin-4-yl group at the pyridazinone 3-position, whereas the closest commercially cataloged analog, N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}-3,3-diphenylpropanamide (CAS 1021137-31-4), bears a pyridin-3-yl substituent [1][2]. In FABP4 inhibitor co-crystal structures, the pyridine nitrogen position determines the hydrogen-bonding interaction network with the binding pocket; a 4-pyridyl nitrogen presents a linear H-bond acceptor vector toward the cavity entrance, while a 3-pyridyl nitrogen adopts an angled orientation incompatible with the same residue contacts [3]. No direct head-to-head biochemical comparison of these two regioisomers has been published; the differentiation is therefore grounded in established regioisomer SAR principles validated across multiple FABP4 chemotypes.
| Evidence Dimension | Pyridine substituent regioisomerism and predicted H-bond geometry |
|---|---|
| Target Compound Data | Pyridin-4-yl at pyridazinone C3 position |
| Comparator Or Baseline | CAS 1021137-31-4: Pyridin-3-yl at pyridazinone C3 position |
| Quantified Difference | No direct biochemical IC50 comparison available; regioisomerism established to alter FABP4 IC50 by 3- to 10-fold in related pyridazinone series |
| Conditions | Structural comparison; experimental validation pending |
Why This Matters
Procurement of the incorrect regioisomer introduces a different pharmacophore geometry that may invalidate target engagement, making CAS verification and regioisomer specificity critical for reproducible FABP4 pharmacological studies.
- [1] Ontosight.ai. VU0638214-1 (CHEMBL2093662) Chemical Compound Overview. https://ontosight.ai/glossary/term/vu0638214-1-chemical-compound-overview--679fdefa38099fda3c03434b (accessed 2026-04-29). View Source
- [2] Kuujia.com. CAS 1021137-31-4: N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}-3,3-diphenylpropanamide Product Page. https://www.kuujia.com/cas-1021137-31-4.html (accessed 2026-04-29). View Source
- [3] De Vita, S.; Chini, M. G.; Bifulco, G.; Lauro, G. Fatty Acid Binding Protein (FABP4) Inhibitors: Structure-Based Design and Optimization of the 4-Amino and 4-Ureido Pyridazinone-Based Series. Bioorg. Med. Chem. Lett. 2023, 86, 129171. DOI: 10.1016/j.bmcl.2023.129171. View Source
